molecular formula C13H8F2O2 B567428 4-(4-Fluorophenyl)-3-fluorobenzoic acid CAS No. 1214332-34-9

4-(4-Fluorophenyl)-3-fluorobenzoic acid

Cat. No.: B567428
CAS No.: 1214332-34-9
M. Wt: 234.202
InChI Key: MQXNAKMJSLMGJT-UHFFFAOYSA-N
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Description

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of biphenyl, where two fluorine atoms are substituted at the 2 and 4 positions of one phenyl ring, and a carboxylic acid group is attached to the 4 position of the other phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,4-difluorobenzene and 4-bromobenzoic acid.

    Suzuki Coupling Reaction: The key step involves a Suzuki coupling reaction between 2,4-difluorobenzene and 4-bromobenzoic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is carried out in an organic solvent like toluene or dimethylformamide (DMF) at elevated temperatures.

    Purification: The resulting product is purified by recrystallization or column chromatography to obtain pure 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.

Industrial Production Methods

While specific industrial production methods for 2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid (PTSA) are used in the presence of an alcohol.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is a typical reducing agent.

Major Products Formed

    Substitution: Depending on the nucleophile, products like 2,4’-difluoro-[1,1’-biphenyl]-4-methoxy or 2,4’-difluoro-[1,1’-biphenyl]-4-amine can be formed.

    Esterification: Esters such as methyl 2,4’-difluoro-[1,1’-biphenyl]-4-carboxylate are formed.

    Reduction: The primary alcohol, 2,4’-difluoro-[1,1’-biphenyl]-4-methanol, is formed.

Scientific Research Applications

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used in the development of fluorinated analogs of biologically active molecules for studying their interactions and mechanisms.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2,4’-Difluoro-[1,1’-biphenyl]-4-methanol
  • 2,4’-Difluoro-[1,1’-biphenyl]-4-amine
  • 2,4’-Difluoro-[1,1’-biphenyl]-4-methoxy

Uniqueness

2,4’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid is unique due to the presence of both fluorine atoms and a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for various applications. The fluorine atoms enhance the compound’s stability and lipophilicity, while the carboxylic acid group provides a site for further chemical modifications and interactions.

Properties

IUPAC Name

3-fluoro-4-(4-fluorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O2/c14-10-4-1-8(2-5-10)11-6-3-9(13(16)17)7-12(11)15/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXNAKMJSLMGJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C(C=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50673364
Record name 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214332-34-9
Record name 2,4′-Difluoro[1,1′-biphenyl]-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214332-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4'-Difluoro[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50673364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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